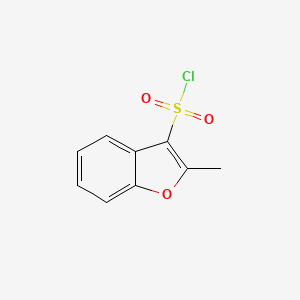
2-Methyl-1-benzofuran-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-benzofuran-3-sulfonyl chloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a sulfonyl chloride group attached to the third position of the benzofuran ring and a methyl group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzofuran-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-1-benzofuran. One common method is the reaction of 2-Methyl-1-benzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The reaction mixture is typically quenched with water or another suitable solvent to isolate the product, which is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-benzofuran-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-Methyl-1-benzofuran-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-benzofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of sulfonamides, sulfonate esters, and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
2-Methyl-1-benzofuran-3-carbaldehyde: Similar structure but with an aldehyde group instead of a sulfonyl chloride group.
2-Methylbenzenesulfonyl chloride: Similar sulfonyl chloride group but lacks the benzofuran ring.
2-Butyl-1-benzofuran-3-sulfonyl chloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness: 2-Methyl-1-benzofuran-3-sulfonyl chloride is unique due to the presence of both a benzofuran ring and a sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications. The benzofuran ring provides a rigid and planar structure, while the sulfonyl chloride group offers a reactive site for further functionalization.
Properties
Molecular Formula |
C9H7ClO3S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI Key |
HYJHFFPAFZVHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















